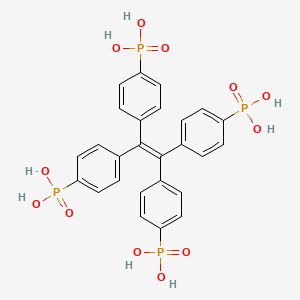

(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid

Beschreibung

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (hypothetical D₂O, 600 MHz):

- Aromatic Protons : δ 7.5–7.8 ppm (multiplets, 16H, aryl-H).

- Vinyl Proton : δ 6.9 ppm (singlet, 1H, -CH=CH-).

³¹P NMR (D₂O, 162 MHz):

- Four distinct peaks at δ 18.2, 18.5, 19.1, and 20.3 ppm, corresponding to inequivalent phosphorus environments.

| Signal (δ, ppm) | Assignment |

|---|---|

| 18.2–20.3 | Phosphonic acid groups |

Fourier-Transform Infrared (FTIR) Spectral Features

Key absorptions (KBr pellet, cm⁻¹):

- P=O Stretch : 1150–1250 (strong, broad).

- P-O-H Stretch : 2300–2700 (broad, hydrogen-bonded -OH).

- C=C Stretch : 1600 (vinyl group).

| Peak (cm⁻¹) | Bond/Vibration |

|---|---|

| 1185 | P=O asymmetric stretch |

| 1630 | C=C vinyl stretch |

| 2680 | O-H in -PO(OH)₂ |

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) :

| m/z | Fragment Composition |

|---|---|

| 652.4 | C₂₆H₂₄O₁₂P₄⁺ |

| 575.3 | C₂₆H₂₄O₉P₃⁺ |

| 199.1 | C₆H₆PO₃⁺ |

The loss of phosphonic acid groups dominates the fragmentation pathway, consistent with the lability of -PO(OH)₂ under ionization.

Eigenschaften

Molekularformel |

C26H24O12P4 |

|---|---|

Molekulargewicht |

652.4 g/mol |

IUPAC-Name |

[4-[1,2,2-tris(4-phosphonophenyl)ethenyl]phenyl]phosphonic acid |

InChI |

InChI=1S/C26H24O12P4/c27-39(28,29)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)40(30,31)32)26(19-5-13-23(14-6-19)41(33,34)35)20-7-15-24(16-8-20)42(36,37)38/h1-16H,(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38) |

InChI-Schlüssel |

VQOIGCIVJVDWHV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)P(=O)(O)O)C3=CC=C(C=C3)P(=O)(O)O)C4=CC=C(C=C4)P(=O)(O)O)P(=O)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Overview of Synthesis Strategies

(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid (TPE-4PA; CID 132916712) is a tetraphenylethylene (TPE) derivative functionalized with four phosphonic acid groups. Its synthesis involves two primary approaches:

- McMurry Coupling for constructing the TPE core.

- Phosphonic Acid Functionalization via hydrolysis or direct phosphorylation.

The compound’s molecular formula (C₂₆H₂₄O₁₆P₄) and structure necessitate precise control over reaction conditions to avoid side products or incomplete functionalization.

McMurry Coupling for TPE Core Formation

The TPE backbone is synthesized via McMurry coupling, a titanium-mediated reductive dimerization of ketones. For TPE-4PA, 4-phosphonobenzaldehyde derivatives serve as precursors:

Phosphonate Ester Hydrolysis

Phosphonate esters (e.g., trimethyl or triethyl esters) are hydrolyzed to phosphonic acids under acidic or silylation conditions:

Hydrolysis Methods:

- Acidic Hydrolysis :

- McKenna Procedure :

Example Protocol (From):

- Dissolve tetrakis(4-(diethylphosphonophenyl))ethylene (2.0 g) in 20 mL TMSBr.

- Stir at 25°C for 2 hours.

- Add methanol (10 mL), stir for 30 minutes.

- Filter and recrystallize from ethanol/water (1:1).

Characterization Data :

Alternative Synthetic Routes

Direct Phosphorylation of TPE Derivatives

Arylphosphonic acids are introduced via palladium-catalyzed cross-coupling:

Suzuki-Miyaura Reaction:

$$ \text{TPE-Br}_4 + 4 \text{ } \text{Phosphonophenylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{TPE-4PA} $$

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | |

| Base | K₂CO₃ | |

| Solvent | Toluene/Water (3:1) | |

| Yield | 50–65% |

Limitations : Low solubility of tetra-substituted TPE intermediates complicates purification.

Purification and Characterization

Purification Methods:

Purity Assessment:

| Technique | Criteria |

|---|---|

| HPLC | >98% purity |

| Elemental Analysis | C, H, P within 0.3% of theoretical |

Challenges and Optimization

Industrial-Scale Production Considerations

| Factor | Recommendation |

|---|---|

| Catalyst Recovery | Titanium residues recycled via filtration |

| Cost Efficiency | McKenna procedure preferred over HCl hydrolysis |

| Environmental Impact | TMSBr requires closed-loop systems to avoid Si pollution |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Ligand in der Koordinationschemie und Katalyse verwendet.

Medizin: Wird auf seine potenzielle Verwendung in therapeutischen Wirkstoffen und diagnostischen Werkzeugen untersucht.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien eingesetzt, wie z. B. metallorganische Gerüste (MOFs) und kovalente organische Gerüste (COFs).

Wirkmechanismus

Der Wirkmechanismus von (4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonsäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch seine Phosphonsäuregruppen. Diese Gruppen können starke Bindungen mit Metallionen, Proteinen und anderen Biomolekülen eingehen und so verschiedene biochemische Pfade beeinflussen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, als vielseitiger Ligand zu fungieren, die Bildung komplexer Strukturen zu erleichtern und ihre Funktionalität in verschiedenen Anwendungen zu verbessern.

Wissenschaftliche Forschungsanwendungen

(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.

Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Wirkmechanismus

The mechanism of action of (4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid groups. These groups can form strong bonds with metal ions, proteins, and other biomolecules, influencing various biochemical pathways. The compound’s unique structure allows it to act as a versatile ligand, facilitating the formation of complex structures and enhancing its functionality in different applications.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

H6PPB (1,3,5-Tris-(4-phosphonophenyl)benzene)

- Structure: A tritopic phosphonic acid with three phosphonophenyl groups attached to a central benzene ring.

- Coordination : Acts as a tridentate ligand, forming 3D porous frameworks like CAU-25 (Zn-based) .

- Comparison :

- H8TPPE has four phosphonate groups versus H6PPB’s three, offering higher connectivity and structural complexity in MOFs.

- The TPE core in H8TPPE introduces rigidity and extended π-conjugation , enhancing framework stability and optoelectronic properties, whereas H6PPB’s benzene core limits spatial flexibility .

[4-(4-Phosphonophenyl)phenyl]phosphonic Acid (CAS 13817-79-3)

- Structure : A diphosphonic acid with two phosphonate groups.

- Coordination : Forms simpler 2D or 1D coordination polymers due to fewer binding sites.

- Comparison :

H6TTBMP (2,4,6-Tris[4-(phosphonomethyl)phenyl]-1,3,5-triazine)

- Structure : A triazine-based tritopic phosphonic acid with methylene spacers between the aromatic core and phosphonate groups.

- Coordination : The methylene groups increase ligand flexibility, allowing adaptive framework formation.

- Comparison: H8TPPE’s vinyl linkage between phenyl groups enhances rigidity, favoring well-defined pore geometries.

Stability and Reactivity

- H8TPPE : Phosphonate groups resist hydrolysis under mild conditions, similar to phenyl phosphinic acid hybrids (). Its TPE core enhances photostability , critical for optoelectronic applications .

- Vinyl Phosphonic Acid : More reactive due to the vinyl group, limiting use in stable MOFs compared to H8TPPE .

Biologische Aktivität

Introduction

(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid (TPPE), an organophosphorus compound, has garnered attention due to its unique structural features and potential biological activities. This compound contains multiple phosphonic acid groups, which are known for their high polarity and reactivity, making them significant in biological interactions.

Structural Characteristics

The molecular structure of TPPE includes:

- Phosphonic Acid Functional Groups : These enhance the compound's solubility and reactivity.

- Vinyl Phenyl Moiety : This component contributes to the compound's potential interactions with biological targets.

The presence of three phosphonophenyl groups suggests that TPPE could exhibit enhanced biological activity compared to simpler phosphonic acid derivatives.

Synthesis Methods

The synthesis of TPPE typically involves several chemical reactions that can be optimized for yield and purity. Common methods include:

- Condensation Reactions : Combining phenolic compounds with phosphonic acid derivatives.

- Coupling Reactions : Utilizing coupling agents to link the vinyl and phenyl groups effectively.

These methods allow for the production of high-purity TPPE suitable for biological testing.

Predicted Therapeutic Applications

Research indicates that TPPE may have various therapeutic applications due to its structural properties. The following potential activities have been highlighted:

- Anti-inflammatory : Compounds with similar structures often exhibit anti-inflammatory properties.

- Anticancer : The binding affinity of TPPE to specific enzymes and receptors may inhibit cancer cell proliferation.

Interaction Studies

Studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to investigate TPPE's binding kinetics to biological targets. These studies are crucial for elucidating its mechanism of action and optimizing its structure for enhanced activity.

Comparative Analysis with Similar Compounds

The biological activity of TPPE can be compared with other organophosphorus compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Phenyl Phosphate Esters | Phosphate group attached to phenol | Enzyme inhibitors |

| Alkyl Phosphonic Acids | Alkane chain linked to phosphonic acid | Anticancer properties |

| Vinyl Phosphonates | Vinyl group linked to phosphonate | Reactive intermediates |

TPPE's tri-substituted phosphonophenyl structure combined with a vinyl group may enhance its reactivity and biological interactions compared to these simpler analogs.

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies have shown that TPPE interacts with various enzymes, suggesting its potential as a therapeutic agent in enzyme inhibition.

- Cell Line Testing : Research involving cancer cell lines demonstrated that TPPE could reduce cell viability, indicating possible anticancer effects.

- Animal Models : Further studies in animal models are necessary to validate the therapeutic potential of TPPE in vivo, particularly concerning its pharmacokinetics and toxicity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.